

Spectral analysis (NMR, IR, Mass Spec) of Sodium 2-(2-aminophenyl)-2-oxoacetate

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: Sodium 2-(2-aminophenyl)-2-oxoacetate

Cat. No.: B597019

[Get Quote](#)

Spectral Analysis of Sodium 2-(2-aminophenyl)-2-oxoacetate: A Technical Guide

Introduction

Sodium 2-(2-aminophenyl)-2-oxoacetate, also known as sodium isatinate, is an organic compound with significant potential in pharmaceutical and chemical research. Its utility as a key intermediate in the synthesis of various heterocyclic compounds necessitates a thorough understanding of its structural and electronic properties.^[1] This technical guide provides a comprehensive overview of the spectral analysis of **sodium 2-(2-aminophenyl)-2-oxoacetate**, employing Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on established principles of spectroscopy and analysis of structurally similar compounds. The methodologies for acquiring such data are detailed, offering a framework for the empirical validation of the predicted spectral characteristics. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the molecular characterization of this compound.

Predicted Spectral Data

The following tables summarize the predicted quantitative data for the spectral analysis of **sodium 2-(2-aminophenyl)-2-oxoacetate**. These predictions are derived from spectral correlation tables and data from analogous structures.

Table 1: Predicted ^1H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.8	Doublet of doublets	1H	Aromatic H
~7.4	Triplet of doublets	1H	Aromatic H
~6.8	Doublet	1H	Aromatic H
~6.6	Triplet	1H	Aromatic H
~5.5	Broad singlet	2H	-NH ₂

Solvent: DMSO-d₆

Table 2: Predicted ^{13}C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
~195	C=O (Ketone)
~168	C=O (Carboxylate)
~150	Aromatic C-NH ₂
~136	Aromatic CH
~132	Aromatic C
~118	Aromatic CH
~116	Aromatic CH
~115	Aromatic CH

Solvent: DMSO-d₆

Table 3: Predicted IR Absorption Data

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
3400-3200	Strong, Broad	N-H Stretch (Amine)
3100-3000	Medium	Aromatic C-H Stretch
~1710	Strong	C=O Stretch (α -Keto ketone)
~1620	Strong	C=O Stretch (Carboxylate)
~1600	Medium	N-H Bend (Amine)
1580-1450	Medium-Strong	Aromatic C=C Bending

Table 4: Predicted Mass Spectrometry Data

m/z	Predicted Identity	Notes
187.02	[M] ⁺	Molecular ion (Sodium Salt)
164.03	[M-Na] ⁻	Anion of the salt
136.04	[M-Na-CO] ⁻	Loss of carbon monoxide from the anion
120.04	[M-Na-CO ₂] ⁻	Loss of carbon dioxide from the anion
92.05	[C ₆ H ₆ N] ⁺	Fragment from cleavage of the keto-carboxylate side chain

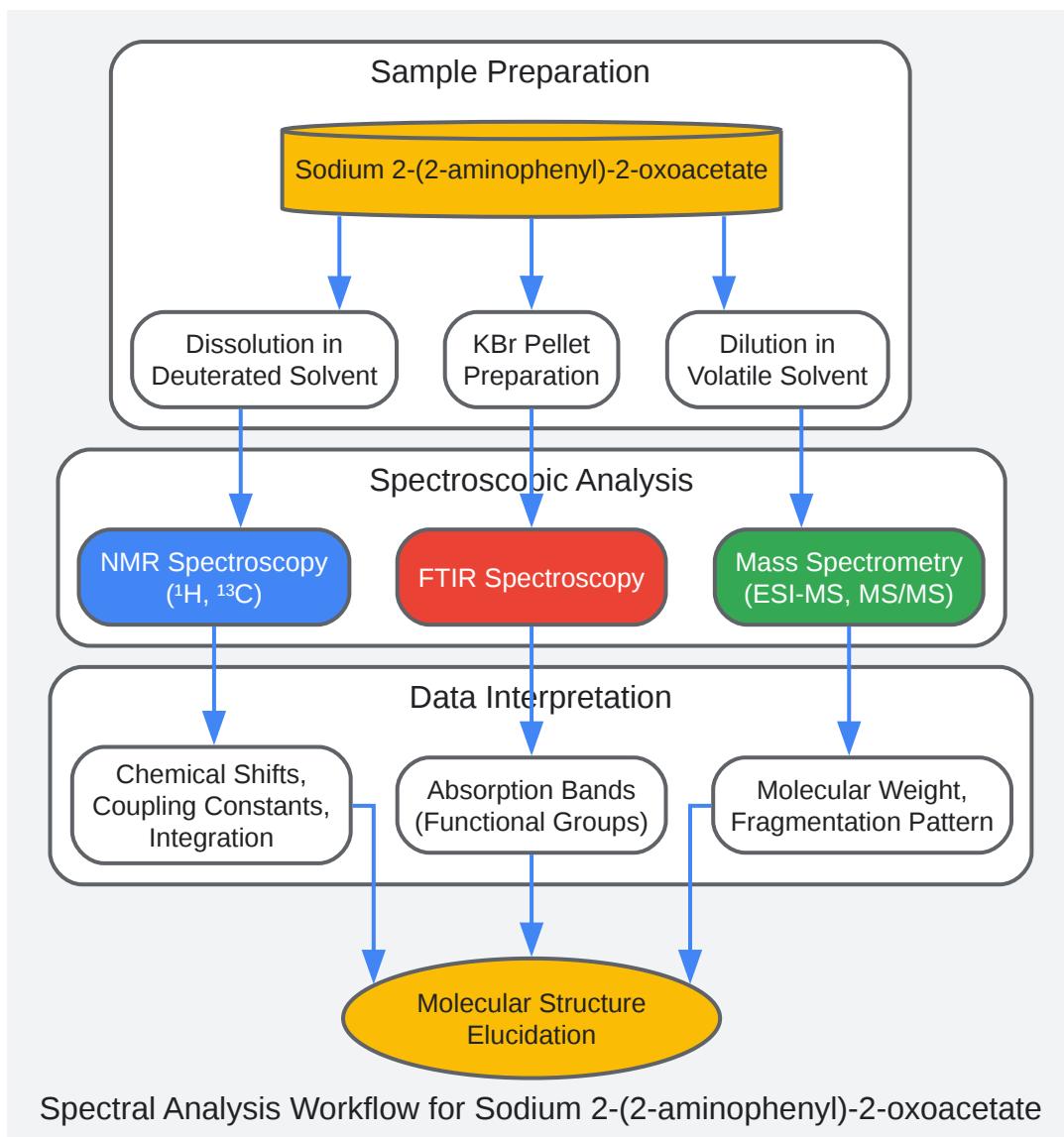
Experimental Protocols

The following are generalized protocols for acquiring the spectral data. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

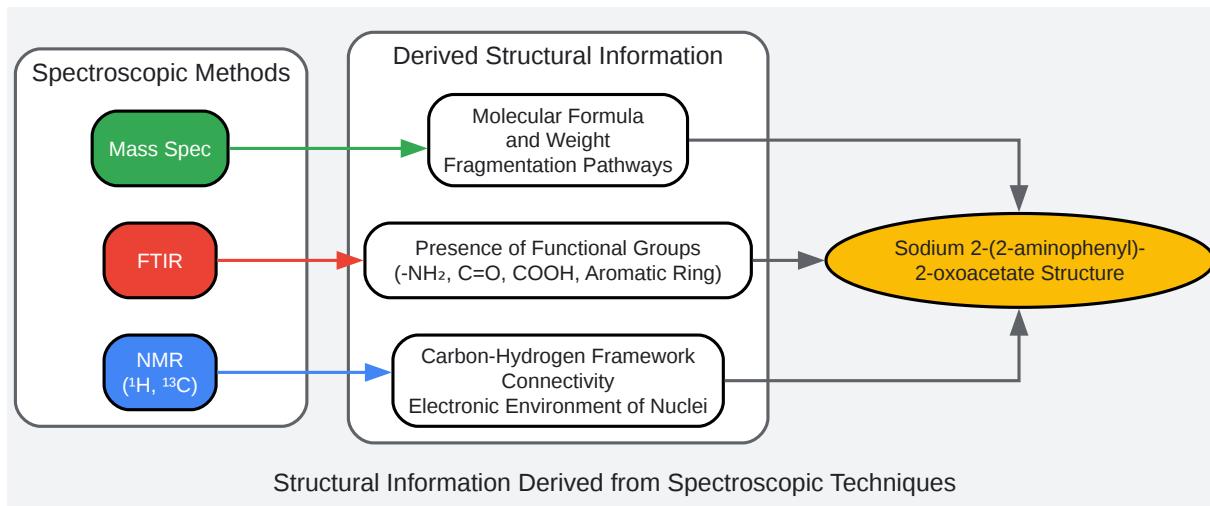
- Sample Preparation: Dissolve approximately 5-10 mg of **sodium 2-(2-aminophenyl)-2-oxoacetate** in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
- Internal Standard: Add a small amount of a suitable internal standard, such as tetramethylsilane (TMS) for organic solvents or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for aqueous solutions, to reference the chemical shifts to 0.00 ppm.
- Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher. For ¹H NMR, a typical experiment involves a 30-degree pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. For ¹³C NMR, a proton-decoupled experiment is standard, with a wider spectral width and a longer acquisition time to ensure good signal-to-noise.

Fourier-Transform Infrared (FTIR) Spectroscopy


- Sample Preparation (Solid): For solid samples, the KBr pellet method is common. Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.[2]
- Background Spectrum: Record a background spectrum of the empty sample compartment or a pure KBr pellet to subtract atmospheric and instrumental interferences.[3]
- Sample Spectrum: Place the sample pellet in the spectrometer's sample holder and record the IR spectrum. Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[2]

Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.
- Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a suitable technique for this polar, ionic compound. ESI can be operated in both positive and negative ion modes to detect the sodiated molecule and the carboxylate anion, respectively.


- Analysis: The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).
- Fragmentation Analysis (MS/MS): To obtain structural information, tandem mass spectrometry (MS/MS) can be performed. This involves selecting a precursor ion (e.g., the molecular ion) and subjecting it to collision-induced dissociation (CID) to generate fragment ions, which are then mass-analyzed.^[4]

Mandatory Visualization

[Click to download full resolution via product page](#)

Workflow for the spectral analysis of a chemical compound.

[Click to download full resolution via product page](#)

Relationship between spectroscopic methods and structural data.

Interpretation of Predicted Spectra

- ¹H NMR: The predicted spectrum is expected to show distinct signals for the aromatic protons, with their chemical shifts and multiplicities determined by their position relative to the electron-donating amino group and the electron-withdrawing keto-carboxylate group. The amine protons are expected to appear as a broad signal that may be exchangeable with D₂O.
- ¹³C NMR: The carbon spectrum will be characterized by several signals in the aromatic region (115-150 ppm). The carbonyl carbons of the ketone and carboxylate groups are predicted to be the most downfield signals, appearing around 195 ppm and 168 ppm, respectively.
- IR Spectroscopy: The IR spectrum is predicted to show characteristic absorption bands for the N-H stretching of the primary amine, the C=O stretching of the ketone and carboxylate groups, and the C=C bending vibrations of the aromatic ring. The broadness of the N-H stretch can indicate hydrogen bonding.

- Mass Spectrometry: The mass spectrum should confirm the molecular weight of the compound. The exact mass can be used to determine the elemental composition. Fragmentation analysis (MS/MS) would likely show the loss of small neutral molecules such as CO and CO₂ from the parent ion, providing further evidence for the proposed structure.

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a powerful toolkit for the comprehensive structural elucidation of **sodium 2-(2-aminophenyl)-2-oxoacetate**. While this guide presents predicted data, it establishes a solid foundation for the experimental verification and characterization of this important synthetic intermediate. The detailed protocols and workflows outlined herein offer a systematic approach for researchers to obtain and interpret the necessary spectral data, ensuring the identity and purity of the compound for its application in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. spectrabase.com [spectrabase.com]
- 2. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 3. CASCADE [nova.chem.colostate.edu]
- 4. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Spectral analysis (NMR, IR, Mass Spec) of Sodium 2-(2-aminophenyl)-2-oxoacetate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b597019#spectral-analysis-nmr-ir-mass-spec-of-sodium-2-(2-aminophenyl)-2-oxoacetate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com